molecular formula C13H16N4O2S B15200207 N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide

Cat. No.: B15200207
M. Wt: 292.36 g/mol
InChI Key: MTQLHFQRDVBNPG-UHFFFAOYSA-N
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Description

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group (position 4), a mercapto (-SH) group (position 5), and a methyl-linked 4-methoxybenzamide moiety (position 3). This structure confers unique electronic, steric, and reactive properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves amide coupling between 4-methoxybenzoic acid derivatives and functionalized triazole intermediates .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-14-12(18)9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20)

InChI Key

MTQLHFQRDVBNPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-ethyl-5-mercapto-4H-[1,2,4]triazole-3-methanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

1,3,4-Thiadiazole Derivatives
  • Example : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
    • Structural Differences : Replaces the 1,2,4-triazole core with a 1,3,4-thiadiazole ring. The sulfur atom in the thiadiazole enhances π-conjugation but reduces nucleophilicity compared to the triazole’s nitrogen-rich system.
    • Functional Impact : Thiadiazole derivatives exhibit distinct biological activities, such as antimicrobial or anti-inflammatory effects, due to altered electronic properties and binding affinities .
Pyridine-Linked Thiadiazoles
  • Example : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )
    • Structural Differences : Incorporates a pyridine ring fused to the thiadiazole, introducing a basic nitrogen site.
    • Functional Impact : Pyridine’s electron-withdrawing nature increases stability under acidic conditions, contrasting with the triazole’s pH-sensitive mercapto group .

Substituent Modifications

Benzamide Variations
  • Example: 3-(4-Methoxybenzamido)-4-ethoxybenzoic acid () Structural Differences: Replaces the triazole-linked methyl group with a direct benzoic acid-amide linkage. The ethoxy group enhances lipophilicity compared to the methoxy substituent. Functional Impact: Increased solubility in non-polar solvents may improve membrane permeability in drug design contexts .
Mercapto vs. Methyl/Methoxy Groups
  • Example: 1-(3-Pyridinoyl)-4-arylaminothioureas () Structural Differences: Features a thiourea moiety instead of a mercapto-triazole. Functional Impact: The mercapto group in the target compound offers higher reactivity (e.g., disulfide formation) but lower stability compared to thiourea’s stabilized sulfur .

Physicochemical and Spectral Comparisons

Spectral Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound ~2500 (S-H), 1250 (C-O) 7.3–8.1 (Ar-H), 3.8 (OCH3)
N-(5-Isoxazol-5-yl-...-benzamide (6) 1606 (C=O) 7.36–8.13 (Ar-H, isoxazole-H)
3-(4-Methoxybenzamido)...acid (11) 1715 (C=O ester) 1.36 (CH3), 4.35 (CH2)
  • Key Observations :
    • The target compound’s IR spectrum uniquely identifies the mercapto group (~2500 cm⁻¹), absent in analogues with thiadiazole or ester groups .
    • ¹H-NMR signals for methoxy (δ ~3.8 ppm) and aromatic protons are consistent across benzamide derivatives .

Stability and Reactivity

Property Target Compound Thiadiazole Analogues
Thermal Stability Moderate (decomposes at 200°C) High (stable up to 290°C)
Reactivity with Electrophiles High (via -SH group) Low (stable π-system)
Solubility in Water Low Moderate (polar thiadiazole)

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